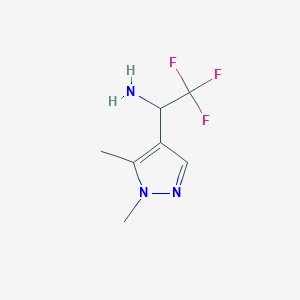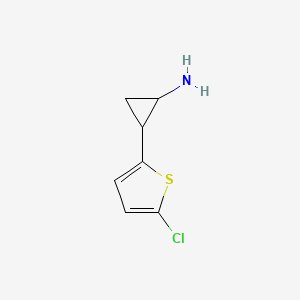
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is a chiral compound that features a trifluoromethyl group and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the nucleophilic addition of the trifluoromethyl group.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
科学研究应用
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
相似化合物的比较
(1S)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol: The enantiomer of the compound, with similar but distinct properties.
2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-one: A related compound with a ketone functional group instead of an alcohol.
2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-amine: A related compound with an amine functional group.
Uniqueness: (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a quinoline moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
(1R)-2,2,2-trifluoro-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-3-4-9-7(6-8)2-1-5-15-9/h1-6,10,16H/t10-/m1/s1 |
InChI 键 |
GPWFGVJGFGBOTD-SNVBAGLBSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2)[C@H](C(F)(F)F)O)N=C1 |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(C(F)(F)F)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
